molecular formula C12H22OSi B14419101 [(5,5-Dimethyl-3-methylidenecyclohex-1-en-1-yl)oxy](trimethyl)silane CAS No. 80239-27-6

[(5,5-Dimethyl-3-methylidenecyclohex-1-en-1-yl)oxy](trimethyl)silane

Cat. No.: B14419101
CAS No.: 80239-27-6
M. Wt: 210.39 g/mol
InChI Key: FZZQMMRCJWPRFX-UHFFFAOYSA-N
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Description

(5,5-Dimethyl-3-methylidenecyclohex-1-en-1-yl)oxysilane is a chemical compound with a unique structure that includes a cyclohexene ring substituted with dimethyl and methylidene groups, and an oxy-trimethylsilane moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethyl-3-methylidenecyclohex-1-en-1-yl)oxysilane typically involves the reaction of 5,5-dimethyl-3-methylidenecyclohex-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5,5-Dimethyl-3-methylidenecyclohex-1-en-1-yl)oxysilane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like hydrochloric acid (HCl) or other halogen acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(5,5-Dimethyl-3-methylidenecyclohex-1-en-1-yl)oxysilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving silyl groups.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (5,5-Dimethyl-3-methylidenecyclohex-1-en-1-yl)oxysilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (5,5-Dimethyl-3-methylidenecyclohex-1-en-1-yl)oxysilane
  • (5,5-Dimethyl-3-methylidenecyclohex-1-en-1-yl)oxysilane

Uniqueness

(5,5-Dimethyl-3-methylidenecyclohex-1-en-1-yl)oxysilane is unique due to its specific substitution pattern and the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.

Properties

CAS No.

80239-27-6

Molecular Formula

C12H22OSi

Molecular Weight

210.39 g/mol

IUPAC Name

(5,5-dimethyl-3-methylidenecyclohexen-1-yl)oxy-trimethylsilane

InChI

InChI=1S/C12H22OSi/c1-10-7-11(13-14(4,5)6)9-12(2,3)8-10/h7H,1,8-9H2,2-6H3

InChI Key

FZZQMMRCJWPRFX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C)C=C(C1)O[Si](C)(C)C)C

Origin of Product

United States

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